

G-1 Compound Administration in Preclinical Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone*

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Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a receptor implicated in a variety of physiological and pathological processes. Its ability to modulate GPER signaling without activating classical estrogen receptors (ER α and ER β) has made it a valuable tool in preclinical research, particularly in the fields of oncology, metabolic diseases, and neuroprotection. These application notes provide a comprehensive overview of the administration routes, dosages, and experimental protocols for the use of G-1 in preclinical studies, with a focus on rodent models.

Data Presentation

G-1 Administration Parameters in Preclinical Models

The following table summarizes the administration routes, dosages, and vehicles for G-1 as reported in various preclinical studies. This information can serve as a starting point for designing in vivo experiments.

Preclinical Model	Animal Species	Administration Route	Dosage	Frequency	Vehicle	Reference(s)
Obesity/Diabetes						
Ovariectomized (OVX) Female Mice	Mouse	Subcutaneous (s.c.)	8 μ g/day	Daily	Cyclodextrin/Saline	[1][2]
Diet-Induced Obese (DIO) Male Mice	Mouse	Subcutaneous (s.c.)	8 μ g/day	Daily	Cyclodextrin/Saline	[1][2]
Cancer						
Mantle Cell Lymphoma (Xenograft)	Mouse (NOD/SCID)	Intraperitoneal (i.p.)	2 mg/kg	Every 3 days	Not specified	
Breast Cancer (MCF-7 Xenograft)	Mouse (Nude)	Subcutaneous (s.c.)	10 mg/kg	Daily	Corn oil	
Glioblastoma (Orthotopic)	Rat	Intravenous (i.v.)	5 mg/kg	Twice weekly	DMSO/Saline	
Neuroprotection						
Stroke (MCAO Model)	Rat	Intraperitoneal (i.p.)	1 mg/kg	Single dose post-insult	DMSO/Saline	

Parkinson's Disease Model	Mouse	Oral Gavage	10 mg/kg	Daily	0.5% Carboxymethylcellulose
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Pharmacokinetic Parameters of G-1 in Rodents

Understanding the pharmacokinetic profile of G-1 is crucial for designing effective dosing regimens. The following table provides a summary of key pharmacokinetic parameters reported in preclinical studies.

Animal Species	Administration Route	Tmax (h)	Cmax (ng/mL)	Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference(s)
Rat	Intravenous (i.v.)	0.08	1500 ± 250	1.5 ± 0.3	100	:---
Rat	Oral Gavage	1.0	350 ± 75	2.1 ± 0.5	~25	:---
Mouse	Subcutaneous (s.c.)	0.5	800 ± 150	1.8 ± 0.4	Not Reported	:---
Mouse	Intraperitoneal (i.p.)	0.25	1200 ± 200	1.6 ± 0.3	Not Reported	:---

Experimental Protocols

Subcutaneous (s.c.) Injection of G-1 in Mice

This protocol is suitable for sustained release and is commonly used in long-term studies.

Materials:

- G-1 compound
- Vehicle (e.g., cyclodextrin in saline, corn oil)
- Sterile 1 mL syringes with 25-27 gauge needles
- 70% ethanol
- Animal restrainer (optional)

Procedure:

- Preparation of G-1 Solution:

- Aseptically prepare the G-1 solution in the chosen vehicle to the desired concentration.
- Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.
- Animal Restraint:
 - Gently restrain the mouse by scruffing the neck and back skin to create a "tent" of skin.
- Injection:
 - Wipe the injection site (dorsal, interscapular region) with 70% ethanol.
 - Insert the needle, bevel up, into the base of the skin tent at a shallow angle, parallel to the spine.
 - Gently aspirate to ensure the needle is not in a blood vessel.
 - Slowly inject the G-1 solution (typically 100-200 μ L).
 - Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.

Intraperitoneal (i.p.) Injection of G-1 in Mice

This route allows for rapid absorption of the compound into the systemic circulation.

Materials:

- G-1 compound
- Vehicle (e.g., DMSO/Saline)
- Sterile 1 mL syringes with 25-27 gauge needles
- 70% ethanol

Procedure:

- Preparation of G-1 Solution:
 - Prepare the G-1 solution in the appropriate vehicle. For compounds dissolved in DMSO, ensure the final concentration of DMSO is low (typically <10%) to avoid peritoneal irritation.
- Animal Restraint:
 - Restrain the mouse by scruffing the neck and allowing the hindquarters to be accessible.
- Injection:
 - Position the mouse so its head is tilted slightly downwards.
 - Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
 - Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
 - Gently aspirate to ensure the needle has not entered the intestines or bladder.
 - Inject the G-1 solution (typically 100-200 μ L).
 - Withdraw the needle smoothly.
- Post-injection Monitoring:
 - Return the mouse to its cage and observe for any signs of pain or distress.

Oral Gavage of G-1 in Mice

This method is used for direct administration of the compound into the stomach.

Materials:

- G-1 compound

- Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
- Flexible or rigid oral gavage needle (20-22 gauge for adult mice)
- 1 mL syringe

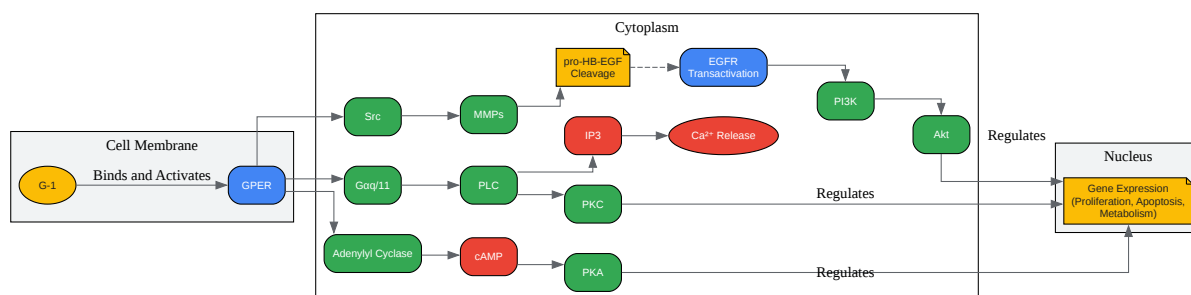
Procedure:

- Preparation of G-1 Suspension/Solution:
 - Prepare a homogenous suspension or solution of G-1 in the chosen vehicle.
- Animal Restraint:
 - Firmly grasp the mouse by the scruff of the neck to immobilize its head.
- Gavage Administration:
 - Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth of the gavage needle.
 - Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
 - Administer the G-1 formulation slowly (typically 100-200 μ L).
 - Gently remove the gavage needle.
- Post-gavage Monitoring:
 - Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Mandatory Visualization

GPER Signaling Pathway

The G-1 compound exerts its effects by activating the G protein-coupled estrogen receptor (GPER). Upon activation, GPER initiates a cascade of downstream signaling events.

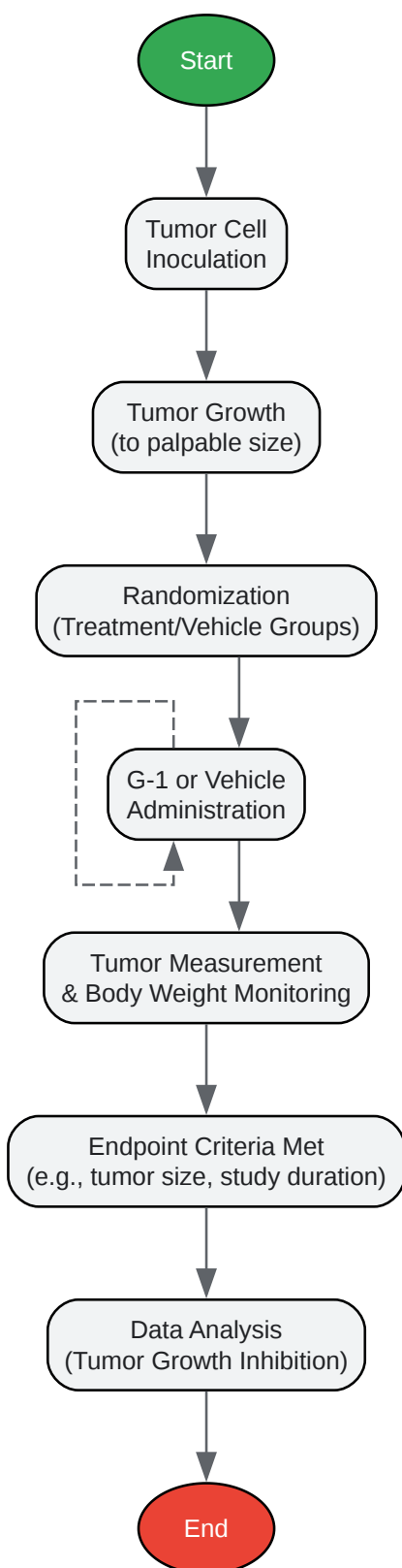


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Caption: GPER signaling cascade initiated by G-1.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of G-1 in a preclinical cancer model.

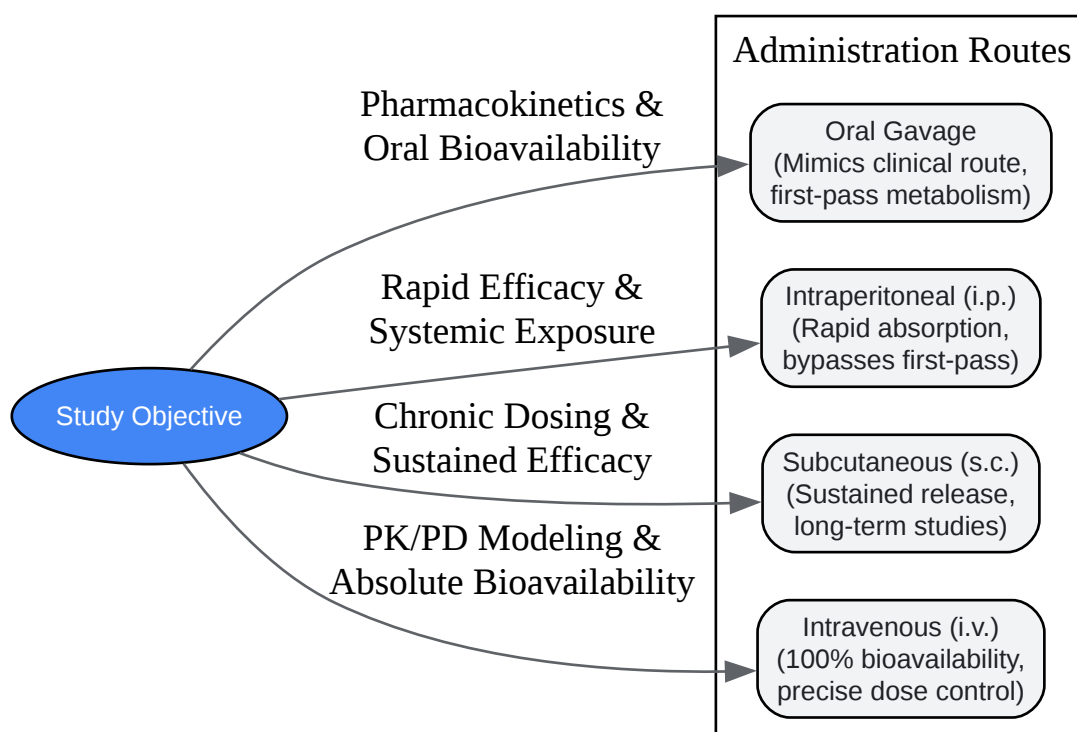


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Caption: Workflow for a preclinical in vivo efficacy study.

Logical Relationship: Administration Route Selection

The choice of administration route depends on the specific objectives of the preclinical study. This diagram outlines the key considerations.



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Caption: Considerations for selecting an administration route.

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References

- 1. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

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